3,4-Dihydro-2H-pyran (DHP): Physical Properties, Specifications, and Synthetic Utility
3,4-Dihydro-2H-pyran (DHP): Physical Properties, Specifications, and Synthetic Utility
This guide provides a comprehensive technical analysis of 3,4-Dihydro-2H-pyran (DHP), structured for researchers and drug development professionals.[1]
Executive Summary
3,4-Dihydro-2H-pyran (DHP) is a critical heterocyclic vinyl ether widely utilized in organic synthesis as a robust protecting group for alcohols and phenols.[1][2][3][4] Its ability to form tetrahydropyranyl (THP) ethers under mild acidic conditions—and its subsequent cleavage under specific hydrolysis protocols—makes it indispensable in multi-step drug development pipelines.[1][3] This guide details its physicochemical profile, quality specifications, reaction mechanisms, and safety protocols regarding peroxide formation.[5]
Chemical Identity & Structural Characteristics
DHP is characterized by a six-membered ring containing one oxygen atom and one double bond adjacent to the oxygen (enol ether functionality).[1] This structural feature dictates its high reactivity toward electrophiles.[1]
| Parameter | Detail |
| IUPAC Name | 3,4-Dihydro-2H-pyran |
| Common Name | DHP, Dihydropyran |
| CAS Registry Number | 110-87-2 |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| SMILES | C1CC=COC1 |
| Structure | Cyclic vinyl ether (Enol ether) |
Physical Properties Profile
The thermodynamic and transport properties of DHP are essential for process design, particularly in distillation and solvent selection.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Clear, colorless to pale yellow |
| Boiling Point | 86.0 °C (359 K) | Atmospheric pressure (760 mmHg) |
| Melting Point | -70 °C (203 K) | |
| Density | 0.922 g/mL | at 25 °C |
| Refractive Index ( | 1.440 – 1.443 | at 20 °C |
| Flash Point | -16 °C to -18 °C (0 °F) | Closed Cup (Highly Flammable) |
| Vapor Pressure | ~77.8 hPa (58 mmHg) | at 20 °C |
| Vapor Density | 2.9 | (Air = 1.[1][6][7]0) |
| Solubility (Water) | ~7.7 g/L | Slightly soluble; hydrolyzes slowly in acidic water |
| Solubility (Organics) | Miscible | Ethanol, Ether, Chloroform, DCM |
Quality Specifications & Impurity Profile
For pharmaceutical applications (GLP/GMP), controlling water content and acidity is paramount to prevent premature polymerization or hydrolysis.[1]
| Specification | Reagent Grade | Anhydrous / Synthesis Grade |
| Assay (GC) | ≥ 97.0% | ≥ 99.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.05% (Critical for anhydrous reactions) |
| Acidity | Not specified | Neutral (Traces of acid trigger polymerization) |
| Peroxide Content | < 10 ppm | Must be tested prior to distillation |
| Stabilizer | None or BHT (Butylated hydroxytoluene) | Some grades stabilized with KOH pellets to maintain basicity |
Critical Note on Stability: DHP is stable to base but polymerizes rapidly in the presence of strong acids.[1] Commercial samples may accumulate peroxides upon exposure to air, necessitating testing before heating.[1]
Functional Utility in Synthesis (THP Protection)
The primary application of DHP is the protection of hydroxyl groups.[3] The reaction is an acid-catalyzed electrophilic addition of the alcohol to the vinyl ether double bond of DHP, yielding a tetrahydropyranyl (THP) acetal.[1]
Mechanism of Action
The reaction proceeds via the protonation of the C=C double bond, generating a resonance-stabilized oxocarbenium ion intermediate.[1] The alcohol nucleophile then attacks this cation.[1]
Key Stereochemical Consideration: The formation of the THP ether creates a new stereogenic center at the anomeric carbon (C2). Consequently, if the substrate alcohol is chiral, the product will be a mixture of diastereomers.[4]
Figure 1: Acid-catalyzed protection of an alcohol using DHP via the oxocarbenium intermediate.[1][4]
Handling, Safety, & Storage
DHP poses specific hazards related to flammability and peroxide formation.[1][5]
Peroxide Formation & Mitigation
Like many ethers, DHP can form explosive peroxides upon exposure to air and light.
-
Test: Use starch-iodide paper or peroxide test strips before distillation.[1]
-
Mitigation: If peroxides are detected (>10 ppm), treat with ferrous sulfate (
) or pass through activated alumina.[1] Never distill to dryness.[1]
Storage Protocol
-
Atmosphere: Store under inert gas (Nitrogen or Argon).[1]
-
Temperature: Cool, dry place (< 25°C). Refrigeration (2-8°C) is recommended for long-term storage.[1]
-
Stabilization: Storing over KOH pellets can prevent acid-catalyzed polymerization.[1]
Figure 2: Safety workflow for handling DHP to mitigate explosion risks from peroxides.
Experimental Protocol: THP Protection of an Alcohol
Objective: Protection of a primary alcohol (e.g., Benzyl alcohol) as a THP ether.
Reagents:
-
3,4-Dihydro-2H-pyran (1.2 – 1.5 equiv)[1]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen.
-
Dissolution: Dissolve the alcohol (10 mmol) in anhydrous DCM (20 mL).
-
Addition: Add PPTS (1 mmol) followed by the dropwise addition of DHP (12-15 mmol).
-
Reaction: Stir at room temperature (20-25°C). Monitor by TLC (typically 1-4 hours).[1]
-
Note: The product will be less polar (higher
) than the starting alcohol.[1]
-
-
Quench: Once complete, dilute with ether and wash with saturated
(to neutralize catalyst) and brine. -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify via flash column chromatography (usually Silica gel, Hexanes/EtOAc).[1]
Self-Validating Check:
-
NMR Verification: The disappearance of the O-H proton signal and the appearance of the acetal methine proton (anomeric H) at
4.5–5.0 ppm (multiplet) confirms protection.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080, 3,4-Dihydro-2H-pyran.[1] PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3,4-Dihydro-2H-pyran.[1][7] ECHA.[1][7] Available at: [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Standard reference for THP protection mechanisms).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][8] The Journal of Organic Chemistry, 42(23), 3772–3774.
Sources
- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
